Example 1: Synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione []
Example 2: Synthesis of 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione (AY15) []
General Synthesis of QXs: []
Molecular Structure Analysis
Example: Crystal structure of 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione []
Mechanism of Action
Example: Antagonism at NMDA/glycine and non-NMDA glutamate receptors []
Example: Irreversible binding to the GluR2 AMPA receptor []
Physical and Chemical Properties Analysis
Example: Influence of alkyl and alkoxy substitutions on in vivo activity []
Applications
Neurological Disorders: QX derivatives, particularly those targeting AMPA receptors, hold potential for treating neurological disorders such as epilepsy, stroke, and Alzheimer's disease. [, , , ]
Pain Management: Some QXs have shown efficacy in animal models of pain, suggesting their potential as analgesics. []
Neuroprotection: Certain QX derivatives exhibit neuroprotective properties, indicating potential applications in conditions involving neuronal damage or degeneration. []
Tools for Studying Glutamate Receptors: QXs, including radiolabeled derivatives, are valuable pharmacological tools for investigating the structure, function, and pharmacology of glutamate receptors in vitro and in vivo. [, , , , , ]
Antimicrobial Agents: Some QXs possess antimicrobial activity against various bacteria and fungi, highlighting their potential as lead compounds for developing novel antimicrobial agents. [, ]
Antioxidant Agents: Several QXs exhibit antioxidant properties, suggesting potential applications in conditions involving oxidative stress. [, ]
Compound Description: This compound was designed as a precursor for a series of N-methyl-D-aspartate (NMDA) receptor antagonists. []
Relevance: This compound shares the core quinoxaline-2,3-dione structure with 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The differences lie in the substituents at the 1 and 6 positions, with this compound having an allyl group at position 1 and a chlorine atom at position 6. []
Compound Description: This compound was investigated for its corrosion inhibition properties on mild steel in acidic environments. []
Relevance: This compound also shares the core quinoxaline-2,3-dione structure with 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The main difference lies in the substituents at positions 1 and 4, with AY15 bearing two octyl chains while the target compound lacks substituents at those positions. []
Compound Description: This compound's crystal structure has been studied, revealing details about its molecular geometry and intermolecular interactions in the solid state. []
Relevance: This compound is structurally related to 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione, sharing the same quinoxaline-2,3-dione core. The difference lies in the substituents at positions 1 and 4, with this compound having benzyl groups while the target compound lacks substituents at those positions. []
Compound Description: ANQX is a photoreactive antagonist of AMPA receptors, used to irreversibly inactivate these receptors. It forms a covalent bond with the GluR2 AMPA receptor upon photoactivation. []
Relevance: This compound shares the core quinoxaline-2,3-dione structure with 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The differences lie in the substituents at positions 6 and 7, where ANQX has an azido group and a nitro group, respectively, while the target compound has an amino group at position 6 and a methyl group at position 7. []
Series of Substituted 1,4-Dihydroquinoxaline-2,3-diones:
Compound Description: This series includes mono-, di-, tri-, and tetrasubstituted 1,4-dihydroquinoxaline-2,3-diones. These compounds were investigated for their antagonist activity at NMDA/glycine sites and non-NMDA glutamate receptors. Specific examples within the series include trisubstituted derivatives like ACEA 1021 (17a) and ACEA 1031 (17b), which displayed high potency at the glycine site. []
Relevance: This series encompasses a range of compounds with various substituents on the core quinoxaline-2,3-dione structure. While the specific substituents on the target compound are not mentioned within this series, the common core structure makes them structurally related. []
Compound Description: This group of compounds was developed as broad-spectrum antagonists for NMDA/glycine, AMPA, and kainate receptors. They exhibit low micromolar or submicromolar potency for these targets. A specific example is 7-nitro-5-(N-oxyaza)-QX (12e), which displayed IC50 values of 0.69, 1.3, and 2.4 μM at NMDA, AMPA, and KA receptors, respectively. []
Relevance: This group of compounds shares the core quinoxaline-2,3-dione structure with 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The key difference lies in the presence of a 5-(N-oxyaza) moiety and various substituents at position 7. []
Alkyl- and Alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones:
Compound Description: This series focuses on derivatives with alkyl and alkoxy substituents on the quinoxaline-2,3-dione core, primarily exploring their activity as antagonists for the glycine site of the NMDA receptor. []
Relevance: The target compound, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione, while not specifically mentioned in this series, falls under the broader category of alkyl-substituted 1,4-dihydroquinoxaline-2,3-diones due to the methyl group at position 7. []
6,7-Disubstituted quinoxaline-2,3-diones:
Compound Description: This group of compounds is known to antagonize specific binding and functional responses to both AMPA and kainate receptors. While a variety of studies have analyzed the activity of quinoxaline-2,3-diones with various substitutions at positions 6 and 7, there is little information regarding the effects of N-substitution. [, ]
Relevance: The target compound, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione, falls under the category of 6,7-disubstituted quinoxaline-2,3-diones as it has an amino substituent at position 6 and a methyl substituent at position 7. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.